molecular formula C26H32BPS B14285124 [2-(Dibutylboranyl)phenyl](diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 138193-40-5

[2-(Dibutylboranyl)phenyl](diphenyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B14285124
CAS No.: 138193-40-5
M. Wt: 418.4 g/mol
InChI Key: VZDHDBYRWKTHDR-UHFFFAOYSA-N
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Description

2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of boron, sulfur, and phosphorus atoms, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane typically involves the reaction of dibutylborane with a phenyl-substituted phosphine sulfide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of boron, sulfur, and phosphorus, while reduction could produce simpler boron-phosphorus compounds.

Scientific Research Applications

2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism by which 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways. The compound’s boron, sulfur, and phosphorus atoms play crucial roles in these interactions, contributing to its unique reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phosphine sulfide, [2-(dibutylboryl)phenyl]diphenyl-: Shares structural similarities but may differ in reactivity and applications.

    Disilane-bridged architectures: Contain silicon atoms instead of boron, leading to different electronic properties and applications.

Uniqueness

2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is unique due to its combination of boron, sulfur, and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

138193-40-5

Molecular Formula

C26H32BPS

Molecular Weight

418.4 g/mol

IUPAC Name

(2-dibutylboranylphenyl)-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C26H32BPS/c1-3-5-21-27(22-6-4-2)25-19-13-14-20-26(25)28(29,23-15-9-7-10-16-23)24-17-11-8-12-18-24/h7-20H,3-6,21-22H2,1-2H3

InChI Key

VZDHDBYRWKTHDR-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)C1=CC=CC=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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